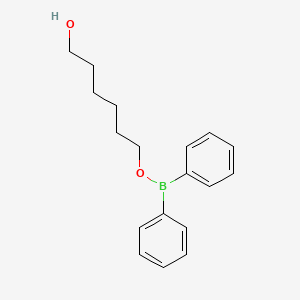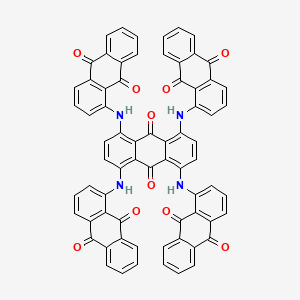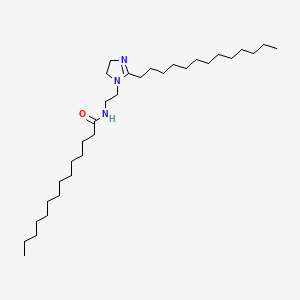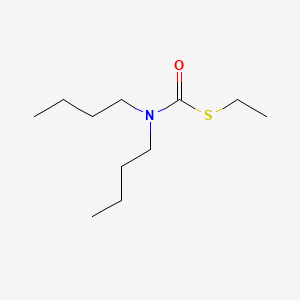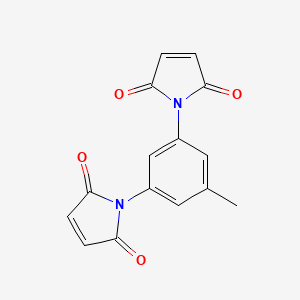
1,1'-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione: is a chemical compound with the molecular formula C15H10N2O4 . It is known for its unique structure, which includes a 5-methyl-1,3-phenylene core linked to two 1H-pyrrole-2,5-dione groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1,3-phenylenediamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-1,3-Phenylene bismaleimide: This compound has a similar structure but lacks the methyl group on the phenylene ring.
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another related compound with a different substitution pattern on the phenylene ring.
Uniqueness
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in various chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
39594-44-0 |
|---|---|
Fórmula molecular |
C15H10N2O4 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
1-[3-(2,5-dioxopyrrol-1-yl)-5-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-6-10(16-12(18)2-3-13(16)19)8-11(7-9)17-14(20)4-5-15(17)21/h2-8H,1H3 |
Clave InChI |
VZAIEIIAJMQYPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


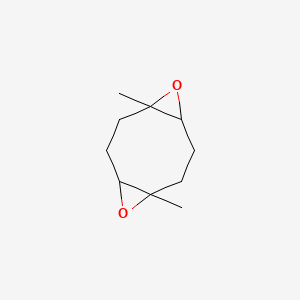
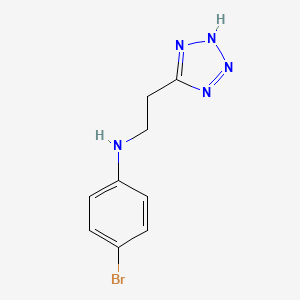
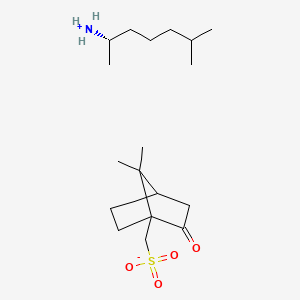
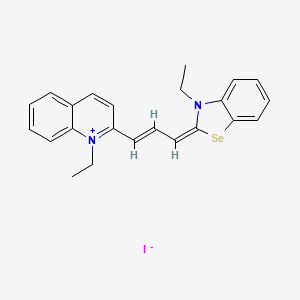
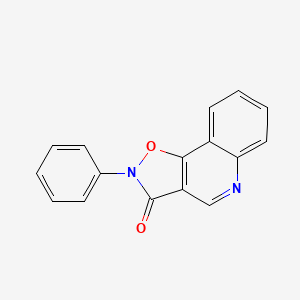
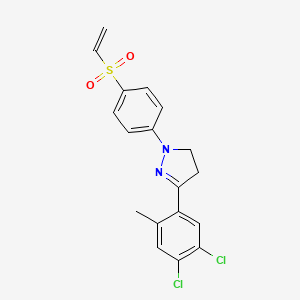
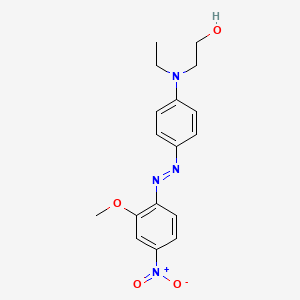

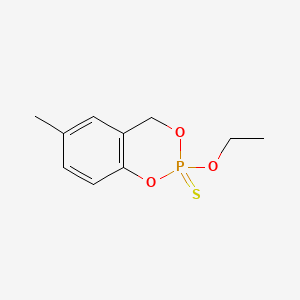
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
